Methyl 2,7,7-trimethyl-4-(4-methylthiazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Methyl 2,7,7-trimethyl-4-(4-methylthiazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a molecular formula of C18H22N2O3S. This compound is part of the quinoline family, known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,7,7-trimethyl-4-(4-methylthiazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,7,7-trimethyl-4-(4-methylthiazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline with methyl chloroformate under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,7,7-trimethyl-4-(4-methylthiazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted thiazole compounds .
Scientific Research Applications
Methyl 2,7,7-trimethyl-4-(4-methylthiazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2,7,7-trimethyl-4-(4-methylthiazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,7,7-trimethyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Methyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Methyl 2,7,7-trimethyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
Methyl 2,7,7-trimethyl-4-(4-methylthiazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications requiring specific interactions with biological targets or materials with unique properties .
Properties
CAS No. |
853329-76-7 |
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Molecular Formula |
C18H22N2O3S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
methyl 2,7,7-trimethyl-4-(4-methyl-1,3-thiazol-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C18H22N2O3S/c1-9-8-24-16(19-9)15-13(17(22)23-5)10(2)20-11-6-18(3,4)7-12(21)14(11)15/h8,15,20H,6-7H2,1-5H3 |
InChI Key |
SHPYMCDBMFKDCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC)C |
Origin of Product |
United States |
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